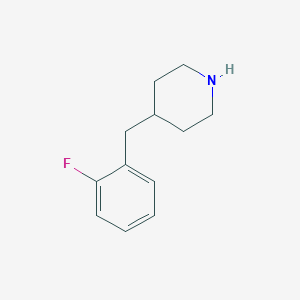

4-(2-Fluorobenzyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorobenzyl piperidine derivatives often involves the Grignard reaction, a technique utilized for constructing carbon-carbon bonds. For example, the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine was achieved through the Grignard reaction of 4-fluoro-bromobenzene and pyridine-4-aldehyde, followed by deoxygenation and ring saturation processes (Proszenyák et al., 2005). This method demonstrates the feasibility of incorporating fluorine atoms into the benzyl position, which is crucial for the synthesis of 4-(2-Fluorobenzyl)piperidine.

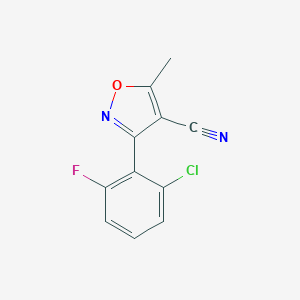

Molecular Structure Analysis

The molecular structure of fluorobenzyl piperidine derivatives can be analyzed through various spectroscopic techniques. For instance, the structure of a novel bioactive heterocycle containing the fluorobenzyl piperidine motif was confirmed using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Prasad et al., 2018). These methods provide detailed information about the atomic and electronic structure, confirming the presence of the fluorobenzyl group attached to the piperidine ring.

Chemical Reactions and Properties

Fluorobenzyl piperidine derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, these compounds have been utilized in the synthesis of radiotracers for PET imaging, where the fluorobenzyl piperidine moiety plays a critical role in the biological activity of the resulting molecules (Labas et al., 2011). The incorporation of fluorine atoms significantly impacts the chemical reactivity and biological properties of these compounds.

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Organic Chemistry

- Application : “4-(2-Fluorobenzyl)piperidine” is a chemical compound used in organic chemistry . It is often used in the synthesis of other complex organic compounds .

- Methods of Application : The compound is typically used in reactions with other organic compounds to form new compounds. The specific methods of application can vary widely depending on the desired end product .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of “4-(2-Fluorobenzyl)piperidine” can often result in the formation of new organic compounds with potential applications in various fields .

-

Scientific Field: Biochemistry

- Application : There is some evidence that similar compounds may have applications in biochemistry . For example, tyrosinase, an enzyme involved in the production of melanin, has been studied extensively in the context of skin pigmentation and melanoma .

- Methods of Application : In these studies, compounds similar to “4-(2-Fluorobenzyl)piperidine” could potentially be used to inhibit the activity of tyrosinase, thereby affecting the production of melanin .

- Results or Outcomes : While the specific outcomes of these studies are not detailed, the potential implications could include new therapeutics for preventing skin pigmentation and melanoma .

-

Scientific Field: Microbiology

- Application : Piperidine derivatives, including “4-(2-Fluorobenzyl)piperidine”, have been studied for their antibacterial properties .

- Methods of Application : In these studies, the compounds were reacted with various halogenated benzyl compounds in the presence of triethylamine in benzene at reflux .

- Results or Outcomes : The specific outcomes of these studies are not detailed, but the research suggests potential applications in the development of new antibacterial agents .

-

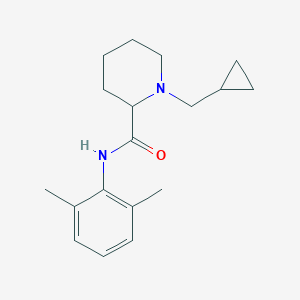

Scientific Field: Medicinal Chemistry

- Application : Piperidine derivatives, including “4-(2-Fluorobenzyl)piperidine”, are used in over twenty drug classes . They are found in anticancer agents, drugs for Alzheimer’s disease therapy, antibiotics, analgesics, antipsychotics, and antioxidants .

- Methods of Application : The specific methods of application can vary widely depending on the desired end product .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of “4-(2-Fluorobenzyl)piperidine” can often result in the formation of new organic compounds with potential applications in various fields .

-

Scientific Field: Synthesis of Complex Organic Compounds

- Application : “4-(2-Fluorobenzyl)piperidine” is often used in the synthesis of other complex organic compounds .

- Methods of Application : The compound is typically used in reactions with other organic compounds to form new compounds .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of “4-(2-Fluorobenzyl)piperidine” can often result in the formation of new organic compounds with potential applications in various fields .

-

Scientific Field: Pharmaceutical Research

- Application : “4-(2-Fluorobenzyl)piperidine” is a key component in many pharmaceuticals . It is often used in the synthesis of other complex organic compounds .

- Methods of Application : The compound is typically used in reactions with other organic compounds to form new compounds .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of “4-(2-Fluorobenzyl)piperidine” can often result in the formation of new organic compounds with potential applications in various fields .

-

Scientific Field: Synthesis of Complex Organic Compounds

- Application : “4-(2-Fluorobenzyl)piperidine” is often used in the synthesis of complex organic compounds . For example, it can be used in the synthesis of 2,6-disubstituted piperidines .

- Methods of Application : The compound is typically used in reactions with other organic compounds to form new compounds. In one protocol, the earlier synthesized 2-substituted 8-nonen-4-amines cyclized via intramolecular hydroamination reaction in the presence of complex Cp* 2 NdCH(TMS) 2 to achieve 2,6-disubstituted piperidines .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of “4-(2-Fluorobenzyl)piperidine” can often result in the formation of new organic compounds with potential applications in various fields .

-

Scientific Field: Pharmaceutical Research

Safety And Hazards

Eigenschaften

IUPAC Name |

4-[(2-fluorophenyl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTZGYXMDTTYBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444758 |

Source

|

| Record name | 4-(2-fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorobenzyl)piperidine | |

CAS RN |

194288-97-6 |

Source

|

| Record name | 4-(2-fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)

![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)

![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)